PFE-360

説明

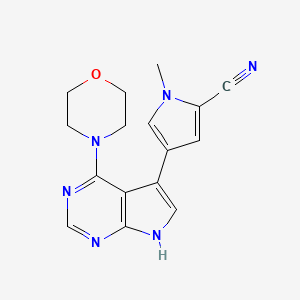

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-methyl-4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c1-21-9-11(6-12(21)7-17)13-8-18-15-14(13)16(20-10-19-15)22-2-4-23-5-3-22/h6,8-10H,2-5H2,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQTYHISVSPMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C#N)C2=CNC3=C2C(=NC=N3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PFE-360: A Technical Guide to a Selective LRRK2 Inhibitor for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, which leads to hyperactive kinase activity, is the most common. This has positioned LRRK2 as a key therapeutic target for Parkinson's disease, with the goal of developing kinase inhibitors to normalize its function.

PFE-360 (also known as PF-06685360) has emerged as a potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity. This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows to support its use in preclinical research.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo potency, as well as the pharmacokinetic properties of this compound.

Table 1: Potency and Selectivity of this compound

| Parameter | Value | Species/System | Reference |

| In Vivo IC50 | 2.3 nM | Rat | [1][2][3][4][5] |

| Kinase Selectivity | Stated to be a "selective" LRRK2 inhibitor. | Not specified | [2][4][6][7] |

| Note: A comprehensive public kinome scan profile for this compound was not identified in the conducted research. |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Dose | Route | Cmax (unbound) | Tmax | Half-life (t1/2) | Brain Penetrant | Reference |

| 4 mg/kg | Oral (single dose) | ~23 nM at 8h | Not specified | Not specified | Yes | [2] |

| 7.5 mg/kg | Oral (BID) | Maintained above IC50 | Not specified | Not specified | Yes | [2] |

Table 3: In Vivo Pharmacodynamic Studies of this compound in Rats

| Animal Model | Dose and Regimen | Key Findings | Reference |

| Female Sprague Dawley Rats | 4 mg/kg and 7.5 mg/kg, orally, BID, 10-12 weeks | Significantly decreased the LRRK2-pSer935/total LRRK2 ratio at 1h and 12h post-dose with no significant adverse effects or changes in body weight. | [2][5] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

LRRK2 Kinase Inhibition Assay (Biochemical)

This protocol is based on a general ADP-Glo™ kinase assay format and can be adapted for measuring this compound's inhibitory activity against purified LRRK2 protein.

Materials:

-

Recombinant LRRK2 enzyme

-

LRRKtide (or other suitable peptide substrate)

-

ATP

-

This compound (or other test compounds) dissolved in DMSO

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of each this compound dilution or DMSO (for control).

-

Add 2 µL of LRRK2 enzyme in kinase reaction buffer to each well.

-

Incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing LRRKtide and ATP) to each well.

-

Incubate the reaction mixture for a defined period (e.g., 3 hours) at room temperature.

-

Terminate the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value.

Cellular Target Engagement Assay (Western Blot)

This protocol describes how to assess the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 at Serine 935 (pSer935), a widely used biomarker for LRRK2 target engagement.[1][8][9][10][11][12][13]

Materials:

-

Cells expressing LRRK2 (e.g., primary macrophages, transfected HEK293T cells)

-

This compound dissolved in DMSO

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-pSer935-LRRK2 antibody

-

Mouse or rabbit anti-total LRRK2 antibody

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 1-2 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blot:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-pSer935-LRRK2 and anti-total LRRK2, and a loading control) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities for pSer935-LRRK2 and total LRRK2.

-

Normalize the pSer935-LRRK2 signal to the total LRRK2 signal for each sample to determine the extent of target engagement.

-

In Vivo Pharmacodynamic Study in Rats

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a rat model.[2][5]

Materials:

-

Female Sprague Dawley rats (or other appropriate strain)

-

This compound formulated for oral gavage

-

Vehicle control

-

Standard laboratory animal housing and handling equipment

-

Tissue homogenization equipment

-

Materials for Western blotting (as described in Protocol 2)

Procedure:

-

Animal Dosing:

-

Acclimate rats to the housing conditions.

-

Administer this compound or vehicle control via oral gavage at the desired dose(s) and regimen (e.g., 7.5 mg/kg, twice daily).

-

-

Tissue Collection:

-

At specified time points after the final dose, euthanize the animals.

-

Collect tissues of interest (e.g., brain, kidney, lung).

-

Flash-freeze the tissues in liquid nitrogen and store at -80°C.

-

-

Tissue Processing and Analysis:

-

Homogenize the collected tissues to prepare protein lysates.

-

Perform a Western blot analysis as described in Protocol 2 to determine the ratio of pSer935-LRRK2 to total LRRK2 in the tissue lysates.

-

-

Data Analysis:

-

Compare the pSer935-LRRK2/total LRRK2 ratio between the this compound-treated and vehicle-treated groups to assess in vivo target engagement.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to LRRK2 signaling and the evaluation of this compound.

Caption: LRRK2 Signaling Pathway and Point of Inhibition by this compound.

Caption: Preclinical Evaluation Workflow for this compound.

References

- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | LRRK2 | TargetMol [targetmol.com]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. adooq.com [adooq.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Western blotting for LRRK2 signalling in macrophages [protocols.io]

- 9. Phospho-LRRK2 (Ser935) Antibody | Cell Signaling Technology [cellsignal.com]

- 10. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]

- 11. mesoscale.com [mesoscale.com]

- 12. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

PFE-360: A Technical Guide to Solubility and Stability in DMSO for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of PFE-360, a potent and selective LRRK2 inhibitor, in dimethyl sulfoxide (DMSO). This document is intended to serve as a core resource for researchers, scientists, and drug development professionals utilizing this compound in their experimental workflows. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

This compound: Chemical and Physical Properties

This compound (also known as PF-06685360) is a small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key target in neurodegenerative diseases, particularly Parkinson's disease.[1][2] Understanding its fundamental properties is crucial for its effective use in research.

| Property | Value | Reference |

| Molecular Formula | C16H16N6O | [1] |

| Molecular Weight | 308.34 g/mol | [1] |

| CAS Number | 1527475-61-1 | [1] |

| Appearance | Solid | [3] |

Solubility of this compound in DMSO

The solubility of this compound in DMSO has been reported by various suppliers. It is important to note that slight variations in reported solubility can occur due to differences in compound purity, the specific batch of DMSO used (especially its water content), and the methodology employed for solubility determination.

| Supplier | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |

| MedchemExpress | 10.42 | 33.79 | Ultrasonic treatment is recommended.[1] |

| Selleck Chemicals | 31 | 100.53 | Advises using fresh DMSO as moisture can reduce solubility.[4] |

| TargetMol | 3.08 | 10 | Sonication is recommended.[2] |

Key Considerations for Dissolving this compound in DMSO:

-

Use of Anhydrous DMSO: DMSO is highly hygroscopic. The presence of water can significantly impact the solubility of many small molecules. It is strongly recommended to use fresh, anhydrous DMSO from a sealed container.[4]

-

Sonication/Vortexing: To aid dissolution, especially at higher concentrations, sonication or vigorous vortexing is often necessary.[1][2]

-

Visual Inspection: Always visually inspect the solution to ensure complete dissolution and the absence of any particulate matter before use in experiments.

Stability of this compound in DMSO

Storage of Solid this compound

| Temperature | Duration |

| -20°C | 3 years[1] |

| 4°C | 2 years[1] |

Storage of this compound in DMSO Solution

| Temperature | Duration |

| -80°C | 1-2 years[1][3][4] |

| -20°C | 1 year[1][3] |

| -20°C | 1 month[4] |

Best Practices for Maintaining Stability of this compound DMSO Stock Solutions:

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is highly recommended to aliquot the stock solution into single-use volumes.

-

Inert Gas: For long-term storage, purging the headspace of the storage vial with an inert gas like argon or nitrogen can help to displace oxygen and moisture, further preserving the integrity of the compound.

-

Light Protection: While not explicitly stated for this compound, it is a general good practice to store stock solutions in amber vials or otherwise protected from light to prevent photodegradation.

Experimental Protocols

The following are generalized protocols for the determination of solubility and stability of a small molecule like this compound in DMSO. These should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

Protocol for Determining Kinetic Solubility in DMSO

This protocol outlines a common method for assessing the kinetic solubility of a compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Vortex mixer

-

Sonicator bath

-

Analytical balance

-

Microcentrifuge

-

HPLC or LC-MS system

Procedure:

-

Preparation of Supersaturated Stock Solution:

-

Accurately weigh a known amount of this compound powder (e.g., 5-10 mg) into a suitable vial.

-

Add a small, precise volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 50-100 mM).

-

Vortex the mixture vigorously for 2-5 minutes.

-

Sonicate the mixture for 10-15 minutes to aid dissolution.

-

Allow the solution to equilibrate at room temperature for at least one hour.

-

-

Separation of Undissolved Compound:

-

Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved solid.

-

-

Quantification of Soluble Compound:

-

Carefully collect an aliquot of the supernatant, being cautious not to disturb the pellet.

-

Prepare a series of dilutions of the supernatant in DMSO.

-

Analyze the diluted samples using a validated HPLC or LC-MS method with a standard curve prepared from a known concentration of this compound to determine the concentration of the saturated solution.

-

Protocol for Assessing Stability in DMSO

This protocol provides a framework for evaluating the stability of this compound in a DMSO stock solution over time at different temperatures.

Materials:

-

This compound DMSO stock solution (of known concentration)

-

Temperature-controlled storage units (e.g., room temperature bench, -20°C freezer, -80°C freezer)

-

HPLC or LC-MS system

Procedure:

-

Sample Preparation and Storage:

-

Prepare a fresh stock solution of this compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).

-

Aliquot the stock solution into multiple vials to avoid freeze-thaw cycles for each time point.

-

Prepare a "Time 0" sample for immediate analysis.

-

Store the remaining aliquots at the desired temperatures (e.g., Room Temperature, 4°C, -20°C, -80°C).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

-

Allow the frozen samples to thaw completely at room temperature.

-

Vortex the samples briefly to ensure homogeneity.

-

-

Quantification and Purity Assessment:

-

Analyze each sample, including the "Time 0" control, using a validated HPLC or LC-MS method.

-

The method should be capable of separating the parent this compound peak from any potential degradation products.

-

Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample. The peak area of the parent compound is typically used for this calculation.

-

Monitor for the appearance of new peaks, which may indicate degradation products.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to this compound.

Caption: LRRK2 Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for determining the kinetic solubility of this compound in DMSO.

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

References

Technical Guide: In Vivo Inhibition of LRRK2 by PFE-360

This document provides a comprehensive technical overview of the in vivo inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2) by the small molecule inhibitor PFE-360 (PF-06685360). It is intended for researchers, scientists, and professionals in the field of drug development, particularly those focused on neurodegenerative diseases like Parkinson's Disease.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound as a LRRK2 inhibitor based on preclinical in vivo studies.

Table 1: Potency and Pharmacodynamic Profile of this compound

| Parameter | Value | Species | Notes | Source(s) |

| In Vivo IC50 | 2.3 nM | Rat | Mean inhibitory concentration determined in vivo. | |

| In Vitro IC50 | ~6 nM | - | Potency for LRRK2 kinase inhibition in vitro. | |

| Target Engagement Marker | Ratio of pSer935-LRRK2 to Total LRRK2 | Rat | A ratio <0.1 indicates full target engagement and inhibition. | |

| Substrate Marker | Ratio of pThr73-Rab10 to Total Rab10 | Rat | IC50 for Rab10 phosphorylation inhibition is the same as for LRRK2-pSer935. | |

| Theoretical Brain Concentration for 99% Inhibition | 23 nM | Rat | Calculated unbound concentration of this compound in the brain. |

Table 2: Preclinical Dosing and Pharmacokinetic Parameters

| Parameter | Value | Species | Administration | Notes | Source(s) |

| Dosing Regimen | 7.5 mg/kg, BID | Rat | Oral Gavage | Provides full LRRK2 inhibition for 1-10 hours and ~50% at 12 hours post-dose. | |

| Dosing Regimen | 4 mg/kg, BID | Rat | Oral Gavage | Lower dose also studied for pharmacokinetics and pharmacodynamics. | |

| Serum Half-life (t½) | ~1.3 - 2.8 hours | Rat | Oral | Reflects rapid metabolism. | |

| Chronic Study Duration | 10-12 weeks | Rat | Oral Gavage | Used to assess long-term effects of LRRK2 inhibition. |

LRRK2 Signaling and Inhibition by this compound

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Its kinase activity is implicated in the pathophysiology of Parkinson's Disease. LRRK2 phosphorylates a subset of Rab GTPase proteins, with Rab10 being a key validated substrate. The kinase activity of LRRK2 also leads to its own autophosphorylation at multiple sites, including Serine 935 (pSer935). This compound is a potent, selective, and brain-penetrant ATP-competitive inhibitor that blocks the kinase function of LRRK2. This inhibition prevents the phosphorylation of Rab substrates and reduces LRRK2 autophosphorylation, both of which serve as critical biomarkers for assessing the compound's target engagement in vivo.

Key Experimental Protocols

The determination of this compound's in vivo IC50 and target engagement relies on specific preclinical experimental workflows.

Animal Model and Dosing

-

Model: Female Sprague Dawley rats, typically weighing 225-250g, are commonly used.

-

Compound Formulation: this compound is prepared in a suitable vehicle for oral administration.

-

Administration: The compound is administered via oral gavage. A typical dosing schedule for chronic studies is 7.5 mg/kg twice daily (BID) with a 12-hour interval to maintain target inhibition.

Measurement of LRRK2 Target Engagement

The primary method for quantifying LRRK2 inhibition in vivo is by measuring the phosphorylation status of LRRK2 and its substrates in tissue samples.

-

Tissue Collection: Animals are euthanized at defined time points following the final dose (e.g., 6-8 hours post-dose) to assess target engagement. Brain regions, such as the striatum, are rapidly dissected and frozen.

-

Protein Extraction: Tissue samples are homogenized in lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Western Blotting:

-

Protein concentrations of the lysates are determined using a standard assay (e.g., BCA).

-

Equal amounts of protein are separated by molecular weight using SDS-PAGE.

-

Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total LRRK2 and phosphorylated LRRK2 (pSer935).

-

Following washing, the membrane is incubated with a secondary antibody conjugated to a reporter (e.g., HRP).

-

The signal is detected via chemiluminescence, and band intensities are quantified using densitometry software.

-

-

Data Analysis: The level of LRRK2 inhibition is determined by calculating the ratio of the pSer935-LRRK2 signal to the total LRRK2 signal. This ratio is then compared between vehicle-treated and this compound-treated animals.

Conclusion

This compound is a well-characterized LRRK2 inhibitor with a potent in vivo IC50 of 2.3 nM in rats. Its mechanism of action and pharmacodynamic effects have been thoroughly investigated using robust preclinical protocols. The phosphorylation of LRRK2 at Ser935 and its substrate Rab10 at Thr73 are established, quantifiable biomarkers for assessing target engagement. While this compound has been instrumental in preclinical studies, on-target effects in peripheral organs such as the lungs and kidneys have been noted, highlighting the importance of careful safety and toxicology assessments for all LRRK2 inhibitors in development. The data and methodologies presented here provide a foundational guide for researchers working on the development of LRRK2-targeting therapeutics.

PFE-360: A Technical Guide on Brain Penetrance and Oral Activity for LRRK2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PFE-360 (also known as PF-06685360), a potent, selective, and orally active inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This compound has been investigated as a tool compound in preclinical studies, particularly in the context of Parkinson's disease research. This document consolidates key data on its brain penetrance, oral activity, pharmacokinetic/pharmacodynamic (PK/PD) relationship, and the experimental protocols used for its evaluation.

Core Compound Characteristics

This compound is a brain-penetrant small molecule designed to inhibit the kinase activity of LRRK2.[1][2] Pathogenic mutations in the LRRK2 gene, which can enhance its kinase activity, are a significant genetic cause of Parkinson's disease.[3] Therefore, inhibiting LRRK2 is a promising therapeutic strategy. This compound serves as a critical research tool to explore the in vivo consequences of LRRK2 kinase inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, compiled from various preclinical studies.

Table 1: Potency and Pharmacokinetic Properties

| Parameter | Value | Species | Notes | Source |

| In Vivo IC₅₀ | 2.3 nM | - | Potent inhibition of LRRK2 kinase activity. | [3][4][5] |

| In Vitro IC₅₀ | ~6 nM | - | Potency for LRRK2 kinase inhibition. | [6][7] |

| Serum Half-life (t½) | ~1.3 hours | Rat | Following oral dosing. | [6][7] |

| Plasma Half-life (t½) | 2.8 ± 1.3 hours | Rat | Following a single 4 mg/kg oral dose. | [8] |

| Oral Bioavailability | ~40% | Rat | Administered in a 1% methylcellulose vehicle. | [6] |

Table 2: In Vivo Oral Dosing and Brain Exposure

| Dosage | Dosing Regimen | Study Duration | Unbound Plasma Concentration (Trough) | Unbound Brain Concentration (6-8h post-dose) | Species | Source |

| 4 mg/kg | Single Dose | - | 23 ± 5 nM (at 8h) | Not Reported | Rat | [8][9] |

| 7.5 mg/kg | Single Dose | - | 25 ± 15 nM (at 12h) | Not Reported | Rat | [9] |

| 7.5 mg/kg | Twice Daily (BID) | 10-12 weeks | 25 ± 7 nM (at 12h) | ~23 nM (Theoretical 99% inhibition) | Rat | [8][10][11] |

Table 3: Pharmacodynamic Target Engagement

| Dosage | Dosing Regimen | Target Engagement Metric | Result | Species | Source |

| 7.5 mg/kg | Twice Daily (BID) | LRRK2-pSer935 / Total LRRK2 Ratio in Striatum | Significant decrease; ratio <0.1, indicating full inhibition. | Rat | [10][11] |

| 7.5 mg/kg | Single Dose | LRRK2 Kinase Inhibition | Full inhibition from 1-10 hours; ~50% inhibition at 12 hours. | Rat | [10][11] |

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase. LRRK2 activity involves the phosphorylation of various substrates, most notably a subset of Rab GTPases, including Rab10.[3] The phosphorylation of LRRK2 at serine 935 (pSer935) is used as a robust surrogate marker of target engagement; inhibition of kinase activity leads to a rapid dephosphorylation at this site.[10]

Caption: LRRK2 signaling pathway and mechanism of this compound inhibition.

Detailed Experimental Protocols

Methodologies cited in the literature for evaluating this compound are detailed below.

Animal Models

-

Supplier: Taconic Denmark (NTac:SD).[10]

-

Housing: Group housing under controlled humidity (55-65%), temperature (22 ± 1.5°C), and a 12-hour light/dark cycle.[10]

This compound Formulation and Administration

-

Synthesis: this compound was synthesized as described in patent application US2014/0005183 (example 217).[10]

-

Vehicle: The compound was dissolved at a concentration of 3 mg/ml in a vehicle containing 10% Captisol.[10]

-

pH Adjustment: The solution was adjusted to pH 2 with 1 M methane sulfonic acid.[10]

-

Administration: The solution was administered via oral gavage using plastic feeding tubes.[10][11] For chronic studies, rats were dosed twice daily (BID) with a 12-hour interval.[10][11]

AAV-α-synuclein Overexpression Model

-

Objective: To model α-synuclein pathology relevant to Parkinson's disease and assess the neuroprotective potential of LRRK2 inhibition.[10][11]

-

Surgical Procedure:

-

Rats were anesthetized and placed in a stereotaxic frame.[11]

-

A hole was drilled over the substantia nigra pars compacta (SNc) at coordinates: 5.5 mm caudal to bregma and 2.0 mm lateral to the midline.[11]

-

A 30-gauge cannula was lowered to 7.2 mm ventral to the brain surface.[11]

-

A unilateral injection of 3-μl of AAV2/5 vector containing the human wild-type α-synuclein transgene (or an empty vector for control groups) was performed at a rate of 0.2 μl/min.[11]

-

-

Treatment Initiation: this compound treatment began on day 1 post-AAV injection.[10][11]

Pharmacokinetic and Brain Exposure Analysis

-

Sample Collection: Blood and brain tissue were collected at specified time points after dosing.

-

Analysis Method: Quantification of this compound concentrations in plasma and brain homogenates was performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) coupled to a Waters Acquity UPLC system.[11]

Pharmacodynamic Assessment (Western Blotting)

-

Objective: To measure LRRK2 target engagement in the brain.

-

Procedure:

-

Striatal tissue was collected and homogenized.[10]

-

Protein concentrations were determined.

-

Samples were resolved using SDS-PAGE and transferred to membranes.

-

Western blotting was performed using primary antibodies against total LRRK2 and pSer935-LRRK2.[10]

-

The ratio of pSer935-LRRK2 to total LRRK2 was calculated to determine the level of kinase inhibition.[10][11]

-

Histopathology

-

Tissue Collection: Following necropsy, kidneys and lungs were collected.[9]

-

Fixation: Tissues were fixed in a 4% v/v neutral buffered formaldehyde solution for at least 48 hours.[9]

-

Processing: Tissues were dehydrated, embedded in paraffin, and sectioned at 5 μm.[9]

-

Staining: Sections were stained with haematoxylin and eosin (H&E) for morphological analysis.[9] Chronic this compound treatment in rats has been shown to induce a reversible accumulation of hyaline droplets in the renal proximal tubular epithelium.[3][9]

Experimental and Logical Workflows

Visualizations of the experimental and logical processes provide a clear understanding of the evaluation of this compound.

Caption: Pharmacokinetic/Pharmacodynamic (PK/PD) relationship of oral this compound.

Caption: Experimental workflow for chronic this compound study in an AAV-α-synuclein rat model.

References

- 1. selleckchem.com [selleckchem.com]

- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | LRRK2 | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Long-Term Exposure to this compound in the AAV-α-Synuclein Rat Model: Findings and Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eneuro.org [eneuro.org]

PFE-360: A Technical Guide to its Role in Autophagy Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of PFE-360, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, in the intricate cellular process of autophagy. This document provides a comprehensive overview of the signaling pathways implicated, detailed experimental protocols for assessing its effects, and a quantitative summary of relevant findings to support further research and drug development in neurodegenerative diseases and other conditions where autophagy modulation is a therapeutic goal.

Introduction to this compound and Autophagy

This compound (also known as PF-06685360) is a brain-penetrant small molecule inhibitor of LRRK2 kinase activity with a mean in vivo IC50 of 2.3 nM.[1] LRRK2 is a large, multidomain protein implicated in a variety of cellular processes, and mutations in the LRRK2 gene are a common genetic cause of Parkinson's disease.[2][3] A growing body of evidence suggests a critical role for LRRK2 in the regulation of autophagy, a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins.[3][4]

Autophagy is a tightly regulated catabolic process essential for maintaining cellular homeostasis. Dysregulation of autophagy is implicated in a range of human diseases, including neurodegenerative disorders, cancer, and infectious diseases. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with a lysosome to form an autolysosome, where the contents are degraded.

Inhibition of LRRK2 kinase activity has been shown to stimulate macroautophagy.[4] This effect appears to be mediated through several signaling pathways, positioning LRRK2 as a key regulator of this cellular process. This guide will delve into the known mechanisms of action of LRRK2 inhibition by compounds like this compound on autophagy pathways.

Signaling Pathways Modulated by this compound-Mediated LRRK2 Inhibition

The inhibition of LRRK2 by this compound is understood to influence autophagy through multiple signaling cascades. The primary mechanisms identified to date include an mTOR-independent pathway involving Beclin-1, and a calcium-dependent pathway mediated by NAADP.

mTOR-Independent, Beclin-1 Dependent Pathway

Evidence suggests that LRRK2 inhibition can induce autophagy independently of the canonical mTORC1 signaling pathway, a central regulator of cell growth and autophagy.[4] Instead, this pathway appears to rely on the activation of the Beclin-1 complex, which is a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex responsible for the nucleation of the autophagosome.

Calcium-Dependent Pathway involving NAADP

A distinct mechanism involves the regulation of intracellular calcium levels. LRRK2 has been shown to influence calcium release from acidic stores, such as lysosomes, through the second messenger nicotinic acid adenine dinucleotide phosphate (NAADP).[5] Inhibition of LRRK2 may alter this process, leading to changes in cytosolic calcium concentrations that can, in turn, activate downstream effectors of autophagy.

Quantitative Data on Autophagy Modulation

While specific quantitative data for this compound's effect on autophagy markers are emerging, studies with other LRRK2 kinase inhibitors provide a strong indication of its potential effects. One study reported that the LRRK2 kinase inhibitor PF-360 prevented rotenone-induced loss of lysosomes and late endosomes, and preserved the autophagic receptor p62/SQSTM1.[6]

| Autophagy Marker | LRRK2 Inhibitor | Observed Effect | Cell/Animal Model | Reference |

| LC3-II/LC3-I Ratio | LRRK2-in1 | Increased | H4 neuroglioma cells | [4] |

| p62/SQSTM1 Levels | LRRK2-in1 | Decreased | H4 neuroglioma cells | [4] |

| p62/SQSTM1 Levels | PF-360 | Preserved (in a rotenone-induced stress model) | Rat model | [6] |

| Lysosome Number | PF-360 | Preserved (in a rotenone-induced stress model) | Rat model | [6] |

| Late Endosome Number | PF-360 | Preserved (in a rotenone-induced stress model) | Rat model | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on autophagy.

LC3-II Conversion Assay by Western Blot

This protocol is designed to quantify the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), a key indicator of autophagosome formation.

Materials:

-

Cell culture reagents

-

This compound (PF-06685360)

-

Bafilomycin A1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates to reach 70-80% confluency at the time of treatment. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the indicated times. A positive control, such as starvation or rapamycin treatment, should be included. To assess autophagic flux, a set of wells should be co-treated with Bafilomycin A1 (a lysosomal inhibitor that prevents LC3-II degradation) for the last 2-4 hours of the this compound treatment.[7]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in 100-200 µL of lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Western Blotting:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-LC3B at 1:1000 and anti-β-actin at 1:5000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities for LC3-II, LC3-I, and β-actin using densitometry software.

-

Calculate the LC3-II/LC3-I ratio and normalize to the β-actin loading control.

-

p62/SQSTM1 Degradation Assay by Immunofluorescence

This protocol visualizes and quantifies the degradation of p62, an autophagy receptor that is itself degraded during the autophagic process. A decrease in p62 puncta indicates an increase in autophagic flux.

Materials:

-

Cells cultured on glass coverslips

-

This compound (PF-06685360)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody: Rabbit anti-p62/SQSTM1

-

Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat cells with this compound or vehicle for the desired time.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block with blocking solution for 1 hour at room temperature.

-

Incubate with anti-p62 primary antibody (1:200 in blocking solution) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with Alexa Fluor 488-conjugated secondary antibody (1:1000 in blocking solution) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips onto glass slides using mounting medium.

-

Acquire images using a fluorescence microscope.

-

Quantify the number and intensity of p62 puncta per cell using image analysis software (e.g., ImageJ). A decrease in p62 puncta is indicative of increased autophagic degradation.[1]

-

Conclusion

This compound, as a potent LRRK2 kinase inhibitor, holds significant promise for modulating autophagy. The available evidence strongly suggests that by inhibiting LRRK2, this compound can stimulate autophagic flux through mTOR-independent and calcium-dependent signaling pathways. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the precise mechanisms and quantitative effects of this compound on autophagy in various cellular and disease models. A deeper understanding of these pathways will be crucial for the development of novel therapeutic strategies targeting autophagy in LRRK2-associated pathologies.

References

- 1. LRRK2 inhibition prevents endolysosomal deficits seen in human Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LRRK2 is required for CD38-mediated NAADP-Ca2+ signaling and the downstream activation of TFEB (transcription factor EB) in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LRRK2 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of LRRK2 in Regulating a Calcium-Dependent Pathway Involving Lysosomal Stores and NAADP | Parkinson's Disease [michaeljfox.org]

- 5. Leucine-rich repeat kinase 2 regulates autophagy through a calcium-dependent pathway involving NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LRRK2 inhibition prevents endolysosomal deficits seen in human Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective LRRK2 kinase inhibition reduces phosphorylation of endogenous Rab10 and Rab12 in human peripheral mononuclear blood cells - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Link Between LRRK2, PFE-360, and Parkinson's Disease: A Technical Guide

An In-depth Exploration of a Promising Therapeutic Target and its Modulator for Researchers, Scientists, and Drug Development Professionals.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic cases of Parkinson's disease (PD).[1][2][3][4] The discovery that pathogenic LRRK2 mutations often lead to increased kinase activity has positioned this enzyme as a key therapeutic target for slowing or halting the neurodegenerative processes in PD.[3][5][6][7] This guide delves into the intricate relationship between LRRK2, the potent and selective inhibitor PFE-360, and the ongoing efforts to develop novel treatments for Parkinson's disease.

LRRK2 Signaling and its Pathogenic Role in Parkinson's Disease

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[3][8] Its precise physiological functions are still under investigation, but it is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth.[5][9] In the context of Parkinson's disease, hyperactive LRRK2 is believed to contribute to neuronal damage and death through several mechanisms.

One of the key downstream effects of LRRK2 activation is the phosphorylation of a subset of Rab GTPases.[5] This aberrant phosphorylation can disrupt the normal function of these proteins, which are critical regulators of intracellular membrane trafficking. This disruption is thought to impair essential cellular processes such as endosomal maturation and lysosomal function, leading to the accumulation of pathological protein aggregates, a hallmark of Parkinson's disease.[9][10]

Furthermore, LRRK2 has been linked to neuroinflammation, another critical component of Parkinson's disease pathology.[3] Overactive LRRK2 in microglia, the resident immune cells of the brain, may contribute to a pro-inflammatory state that exacerbates neuronal damage.[3] The complex interplay of LRRK2 with other key proteins implicated in Parkinson's disease, such as α-synuclein, further underscores its central role in the disease process.[3][11]

This compound: A Potent and Selective LRRK2 Kinase Inhibitor

This compound (also known as PF-06685360) is a potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity.[4][12][13] Its ability to cross the blood-brain barrier makes it a valuable tool for preclinical research and a promising candidate for therapeutic development.

Quantitative Data on this compound

| Parameter | Value | Species/System | Reference |

| In Vivo IC50 | 2.3 nM | Not Specified | [4][12] |

| In Vitro IC50 | ~6 nM | Not Specified | [14] |

| Administration Route | Oral (gavage) | Rat | [12][15] |

| Effective Dose in Rats | 7.5 mg/kg (twice daily) | Rat | [12][15] |

Effects of this compound on LRRK2 Activity

Chronic administration of this compound in animal models has been shown to effectively inhibit LRRK2 kinase activity.[15] A key pharmacodynamic marker of LRRK2 inhibition is the dephosphorylation of LRRK2 at serine 935 (pSer935). Studies have demonstrated that this compound treatment leads to a significant decrease in the ratio of pSer935-LRRK2 to total LRRK2.[12][15] This indicates successful target engagement and modulation of LRRK2 activity in the brain.

Experimental Protocols

In Vitro LRRK2 Kinase Assay

This protocol outlines a general method for assessing LRRK2 kinase activity in vitro, a common technique to screen for and characterize LRRK2 inhibitors.[16][17][18]

Materials:

-

Recombinant LRRK2 protein (wild-type or mutant)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

ATP (radiolabeled or non-radiolabeled)

-

Substrate (e.g., LRRKtide peptide or a generic substrate like Myelin Basic Protein)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well plates

-

Scintillation counter or other detection system

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, substrate, and recombinant LRRK2 protein.

-

Add the test compound (this compound) at various concentrations to the wells of the 96-well plate. Include a DMSO control.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

-

Quantify the incorporation of phosphate into the substrate using a suitable detection method.

-

Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

In Vivo Evaluation of this compound in a Rat Model of Parkinson's Disease

This protocol describes a representative in vivo study to evaluate the efficacy of this compound in a rodent model.[12][15]

Animal Model:

-

Sprague Dawley rats are commonly used.[12]

-

Parkinson's-like pathology can be induced, for example, by overexpression of α-synuclein using an adeno-associated virus (AAV) vector.[15]

Treatment:

-

Acclimate the animals to the housing conditions.

-

Induce the Parkinson's-like pathology (e.g., stereotactic injection of AAV-α-synuclein).

-

Prepare this compound in a suitable vehicle for oral administration.

-

Administer this compound or vehicle to the respective groups of animals via oral gavage at a specified dose and frequency (e.g., 7.5 mg/kg twice daily).[12][15]

-

Continue the treatment for a predetermined duration (e.g., 10-12 weeks).[12][15]

Outcome Measures:

-

Behavioral Analysis: Assess motor function using tests such as the cylinder test for forelimb asymmetry.[15]

-

Pharmacodynamic Assessment: At the end of the study, collect brain tissue (e.g., striatum) to measure the levels of total LRRK2 and phosphorylated LRRK2 (pSer935) via Western blotting to confirm target engagement.[15]

-

Histopathological Analysis: Perform immunohistochemical staining of brain sections to evaluate neuronal loss and α-synuclein pathology.

Visualizing the Pathways and Processes

To better understand the complex relationships discussed, the following diagrams have been generated using the DOT language.

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for in vivo evaluation of this compound in a rat model.

Conclusion and Future Directions

The inhibition of LRRK2 kinase activity represents a highly promising therapeutic strategy for Parkinson's disease. Potent and selective inhibitors like this compound have been instrumental in elucidating the downstream consequences of LRRK2 hyperactivation and have demonstrated therapeutic potential in preclinical models. The data gathered from studies utilizing these compounds provides a strong rationale for the continued development of LRRK2 inhibitors for clinical use.

Future research will likely focus on further refining the safety and efficacy profiles of LRRK2 inhibitors, identifying sensitive biomarkers of target engagement and disease modification, and delineating the patient populations most likely to benefit from this therapeutic approach. The ongoing clinical trials of LRRK2 inhibitors are a critical next step in translating these promising preclinical findings into tangible benefits for individuals with Parkinson's disease.[1][7][10][19]

References

- 1. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]

- 2. Progress in LRRK2-Associated Parkinson’s Disease Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

- 6. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]

- 7. researchgate.net [researchgate.net]

- 8. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 11. Discovery may lead to a treatment to slow Parkinson's disease | EurekAlert! [eurekalert.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Long-Term Exposure to this compound in the AAV-α-Synuclein Rat Model: Findings and Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]

- 19. LRRK2 Safety Initiative | Parkinson's Disease [michaeljfox.org]

Safety profile of LRRK2 inhibitors like PFE-360.

An In-depth Technical Guide on the Safety Profile of LRRK2 Inhibitors

Topic: Safety Profile of LRRK2 Inhibitors like PFE-360 Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a high-priority therapeutic target for Parkinson's disease (PD), primarily due to the association of gain-of-function mutations with increased disease risk. The development of LRRK2 kinase inhibitors represents a promising neuroprotective strategy. However, advancing these inhibitors through clinical trials has been tempered by preclinical safety findings. This technical guide provides a comprehensive overview of the safety profile of LRRK2 inhibitors, with a particular focus on the well-characterized compound this compound. We consolidate data from preclinical toxicology studies in various species, detail the underlying on-target mechanisms of observed toxicities, and describe the key experimental protocols used for safety assessment. This document aims to serve as a critical resource for professionals engaged in the research and development of LRRK2-targeting therapeutics.

Introduction to LRRK2 as a Therapeutic Target

Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic Parkinson's disease.[1][2] The most prevalent mutation, G2019S, leads to increased kinase activity, which is believed to contribute to neuronal toxicity and the pathogenesis of PD.[1][3] This has provided a strong rationale for the development of small molecule inhibitors that target the LRRK2 kinase domain.[4][5] These inhibitors are being investigated for their potential to be disease-modifying therapies.[6] While the therapeutic hypothesis is strong, the physiological functions of LRRK2 in peripheral tissues, particularly the lung and kidney, have given rise to safety concerns that require careful evaluation.[7][8]

LRRK2 Signaling and Physiological Function

LRRK2 is a large, multi-domain protein belonging to the ROCO family, featuring both kinase and GTPase enzymatic domains.[9][10] It is implicated in a multitude of cellular processes, underscoring the complexity of predicting the systemic effects of its inhibition.

Key cellular functions of LRRK2 include:

-

Vesicular Trafficking: LRRK2 interacts with a number of Rab GTPases, key regulators of intracellular membrane trafficking.[11] This interaction suggests a role for LRRK2 in synaptic vesicle dynamics and transport processes.[9]

-

Lysosomal Homeostasis: LRRK2 is involved in regulating lysosomal function and morphology.[7][12] Inhibition or knockout of LRRK2 has been shown to alter lysosomal size and function, impacting processes like autophagy.[7][13] Pathogenic LRRK2 mutations can impair the degradative capacity of lysosomes.[7]

-

Autophagy: LRRK2 influences macroautophagy and chaperone-mediated autophagy, critical pathways for clearing aggregated proteins and damaged organelles.[10][11] LRRK2 can interact with key autophagy initiation molecules like ULK1 and regulate the process through signaling pathways such as ERK.[11]

The widespread expression of LRRK2, including in immunocompetent cells like microglia, as well as in peripheral organs such as the lungs and kidneys, highlights the potential for on-target effects outside the central nervous system.[7][14]

Figure 1: Simplified LRRK2 Signaling Pathway and Point of Inhibition.

Preclinical Safety Profile of LRRK2 Inhibitors

Preclinical toxicology studies, primarily in rodents and non-human primates (NHPs), have been crucial in identifying potential safety liabilities of LRRK2 kinase inhibitors. The most consistent findings are on-target effects in the lung and kidney.[15]

Pulmonary Effects

A consistent finding across multiple LRRK2 inhibitors, including this compound, GNE-7915, and MLi-2, is the induction of morphological changes in the lungs of NHPs.[16][17]

-

Histopathology: The primary observation is the abnormal cytoplasmic accumulation of secretory lysosome-related organelles, known as lamellar bodies, in type II pneumocytes.[7][8] This manifests as mild cytoplasmic vacuolation.[18]

-

On-Target Effect: This pulmonary phenotype is considered on-target, as it resembles the changes observed in Lrrk2 knockout mice, suggesting it is mediated by the loss of LRRK2 function rather than off-target toxicity.[7][8]

-

Reversibility and Function: Crucially, these changes have been shown to be reversible upon cessation of treatment.[7][18] Furthermore, studies demonstrated that these histological alterations were not associated with measurable deficits in pulmonary function in macaques.[18]

-

Dose-Dependency: At lower doses of this compound or MLi-2 that still achieve significant LRRK2 inhibition in the brain, these lung changes were minimal or absent.[18] However, more recent studies with second-generation inhibitors achieving deeper target coverage have reported signs of lung hyperplasia and collagen accumulation at higher exposures, which were not fully reversible, suggesting a potential for more severe, non-adverse effects with prolonged, high-level inhibition.[17]

Renal Effects

Morphological changes in the kidneys have also been reported, particularly in rodents.

-

This compound in Rats: Chronic treatment of rats with this compound induced a morphological phenotype similar to that seen in Lrrk2 knockout rats.[15] This was characterized by darkened kidneys and a progressive accumulation of hyaline droplets within the renal proximal tubular epithelium.[15][19]

-

Lack of Functional Impairment: Despite these histological findings, there was no evidence of renal tubular injury or changes in blood and urine biomarkers that would indicate kidney toxicity or impaired function after up to 12 weeks of treatment.[15][19]

-

Reversibility: The renal changes were detected after two weeks of treatment and were found to be partially reversible within a 30-day treatment-free period.[15]

-

Species Differences: Notably, in NHPs treated with LRRK2 inhibitors, lysosomal abnormalities were observed in the lung but not in the kidney, indicating potential species differences in tissue susceptibility.[8]

Quantitative Preclinical Safety Data

The following tables summarize key quantitative data from preclinical studies involving this compound and other representative LRRK2 inhibitors.

Table 1: this compound In Vitro and In Vivo Properties

| Parameter | Value | Species/System | Reference |

|---|---|---|---|

| In Vivo IC₅₀ | 2.3 nM (mean) | Not Specified | [20][21] |

| Oral Bioavailability | Not specified | Not specified | [20] |

| Brain Penetrance | Yes | Not specified | [20] |

| Rat Dosing Regimen | 4 mg/kg & 7.5 mg/kg, PO, BID | Sprague Dawley Rats | [15][20] |

| Rat Study Duration | Up to 12 weeks | Sprague Dawley Rats |[15][21] |

Table 2: Summary of Preclinical Safety Findings for LRRK2 Inhibitors

| Inhibitor | Species | Organ | Key Findings | Functional Impact | Reversibility | Reference |

|---|---|---|---|---|---|---|

| This compound | Rat | Kidney | Darkened kidneys, hyaline droplet accumulation in proximal tubules. | None reported; no changes in blood/urine toxicity markers. | Partially reversible after 30 days. | [15][19] |

| This compound | NHP | Lung | Mild cytoplasmic vacuolation of type II pneumocytes. | None reported. | Reversible. | [18] |

| GNE-7915 | NHP | Lung | Accumulation of lamellar bodies in type II pneumocytes. | No pulmonary deficits observed. | Reversible. | [18] |

| MLi-2 | NHP | Lung | Accumulation of lamellar bodies in type II pneumocytes. | No pulmonary deficits observed. | Reversible. | [18] |

| MK-1468 | NHP | Lung | At high doses: hypertrophy, hyperplasia, collagen accumulation. | Not specified. | Not fully reversible after 12 weeks. |[17] |

Clinical Safety Insights

Data from early-phase clinical trials provide the first insights into the safety and tolerability of LRRK2 inhibitors in humans.

-

DNL201 and BIIB122 (DNL151): Phase 1 and 1b studies with these inhibitors in healthy volunteers and PD patients have shown that they are generally well-tolerated.[1][22] No serious or major clinical adverse events were reported.[1][17]

-

Biomarker Modulation: These trials have successfully demonstrated dose-dependent target engagement by measuring biomarkers such as phosphorylated LRRK2 in whole blood and urine levels of bis(monoacylglycerol)phosphate (BMP), a lipid associated with lysosomal function.[22][23]

-

MJFF LRRK2 Safety Initiative: A key initiative confirmed that the tissue changes seen preclinically occurred across different compounds but were reversible and not linked to functional impairment.[24] Furthermore, studies of individuals with naturally occurring loss-of-function LRRK2 variants found no associated health issues, providing confidence for moving forward with inhibitor development.[24]

Key Experimental Methodologies

Assessing the safety profile of LRRK2 inhibitors requires a multi-pronged approach, combining pharmacodynamic assays with detailed functional and histopathological evaluations.

Figure 2: General Experimental Workflow for LRRK2 Inhibitor Safety Assessment.

In Vitro LRRK2 Kinase Activity Assay

-

Objective: To determine the potency (e.g., IC₅₀) of a compound in inhibiting LRRK2 kinase activity.

-

Methodology: These assays typically use purified recombinant LRRK2 protein (wild-type or mutant forms like G2019S).[25] The kinase reaction is performed in the presence of a phosphate donor (ATP, often radiolabeled [γ-³²P]ATP) and a substrate.[25]

-

Substrates: A generic substrate like Myelin Basic Protein (MBP) or a more specific peptide substrate can be used.[5][25] LRRK2 autophosphorylation can also be measured.[5]

-

Inhibitor Addition: The assay is run with a concentration series of the test inhibitor (e.g., this compound).[26]

-

Readout: Phosphorylation is quantified. This can be done via gel electrophoresis and autoradiography if using radiolabeled ATP, or by mass spectrometry to determine the ratio of phosphorylated to unphosphorylated substrate.[25][26]

-

-

Key Reagents: Purified LRRK2 enzyme, substrate (e.g., MBP), kinase buffer (containing MgCl₂, ATP), test inhibitor, and detection reagents.[26]

Pharmacodynamic Assessment in Tissues

-

Objective: To confirm target engagement and quantify the degree of LRRK2 inhibition in vivo.

-

Methodology (Western Blot): This is the most common method.[15][27]

-

Tissue Homogenization: Kidney, lung, or brain tissue samples are collected at specified time points after the final dose and homogenized in lysis buffer containing protease and phosphatase inhibitors.[19]

-

Protein Quantification: Total protein concentration in the supernatant is determined using an assay like the BCA assay.[19]

-

SDS-PAGE and Transfer: A standardized amount of protein (e.g., 1 µg/µl) is separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2) and total LRRK2.[19][28]

-

Detection and Quantification: Following incubation with secondary antibodies, protein bands are visualized and quantified. The primary readout is the ratio of phosphorylated LRRK2 to total LRRK2, which is compared between vehicle- and inhibitor-treated groups.[19][28]

-

Histopathological Evaluation of Lung and Kidney

-

Objective: To identify and characterize morphological changes in tissues following chronic inhibitor treatment.

-

Methodology:

-

Tissue Processing: Animals are euthanized and perfused with saline, followed by a fixative (e.g., 10% neutral buffered formalin). Organs are harvested, weighed, and processed for paraffin embedding.

-

Sectioning and Staining: Thin sections (e.g., 5 µm) are cut and stained.

-

Standard Staining: Hematoxylin and eosin (H&E) is used for general morphological assessment of cellularity, inflammation, and tissue structure.

-

Special Stains: For rat kidneys, Schmorl's method can be used to specifically stain the cytoplasmic hyaline droplets observed with this compound treatment.[19] For lungs, transmission electron microscopy (TEM) is the gold standard for visualizing lamellar body ultrastructure within type II pneumocytes.

-

-

Microscopic Evaluation: A board-certified veterinary pathologist performs a blinded microscopic examination to score the presence, severity, and distribution of any lesions.

-

Lysosomal Function and Morphology Assays

-

Objective: To assess the impact of LRRK2 inhibition on lysosomal health in cellular models.

-

Methodology (Fibroblasts/iPSC-derived neurons):

-

Live-Cell Imaging: Cells are stained with fluorescent acidotropic probes like LysoTracker.[13] Changes in lysosome volume, number, and trafficking can be quantified using live-cell microscopy.[13][29]

-

Immunocytochemistry: Cells are fixed and stained with antibodies against lysosomal membrane proteins, such as Lysosomal-Associated Membrane Protein 1 (LAMP1).[13] The intensity and distribution of the LAMP1 signal can be quantified to assess lysosomal morphology and enlargement.[13]

-

Cathepsin Release Assay: The release of lysosomal enzymes like cathepsins into the cytoplasm can be measured as an indicator of lysosomal membrane permeabilization or damage.[12]

-

Conclusion and Future Directions

The development of LRRK2 kinase inhibitors for Parkinson's disease is a therapeutically promising but challenging endeavor. Preclinical safety studies have consistently identified on-target, dose-dependent effects in the lung and kidney. For first-generation inhibitors like this compound, these changes appear to be morphological rather than functional and are largely reversible.[15][18] This has paved the way for clinical trials, which have so far supported a favorable safety profile in humans at tested doses.[1][22]

However, the emergence of potentially irreversible lung findings with newer, more potent inhibitors underscores the critical importance of defining a therapeutic window.[17] Future research must focus on:

-

Long-term Safety: Thoroughly evaluating the consequences of chronic, low-level LRRK2 inhibition in both preclinical models and long-term clinical studies.

-

Sensitive Biomarkers: Refining and validating non-invasive biomarkers (e.g., urinary BMP) to monitor on-target effects in the periphery and ensure patient safety.[8][23]

-

Translational Relevance: Further investigating the species differences observed between rodents and primates to better predict human risk.

Ultimately, the successful clinical development of LRRK2 inhibitors will depend on a careful balance between achieving therapeutic efficacy in the brain and maintaining a wide safety margin with respect to peripheral on-target effects.

References

- 1. Targeting LRRK2 in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of selective LRRK2 kinase inhibition on nonhuman primate lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Two Methods to Analyze LRRK2 Functions Under Lysosomal Stress: The Measurements of Cathepsin Release and Lysosomal Enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.biologists.com [journals.biologists.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound-induced LRRK2 inhibition induces reversible, non-adverse renal changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. drughunter.com [drughunter.com]

- 18. LRRK2 inhibitors induce reversible changes in nonhuman primate lungs without measurable pulmonary deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. medchemexpress.com [medchemexpress.com]

- 21. file.medchemexpress.com [file.medchemexpress.com]

- 22. researchgate.net [researchgate.net]

- 23. LRRK2 kinase activity regulates Parkinson's disease-relevant lipids at the lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. LRRK2 Safety Initiative | Parkinson's Disease [michaeljfox.org]

- 25. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 26. protocols.io [protocols.io]

- 27. eneuro.org [eneuro.org]

- 28. Long-Term Exposure to this compound in the AAV-α-Synuclein Rat Model: Findings and Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: PFE-360 Protocol for In Vitro LRRK2 Kinase Inhibition Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PFE-360, also known as PF-06685360, is a potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene that lead to increased kinase activity are a significant cause of familial and sporadic Parkinson's disease.[3][4][5] this compound serves as a critical tool for studying the physiological and pathological roles of LRRK2. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on LRRK2. Key experimental readouts include the direct measurement of LRRK2 kinase activity and the assessment of phosphorylation of its downstream substrate, Rab10.

Data Presentation

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Substrate | Key Readout | IC50 (nM) | Reference |

| LRRK2 Kinase Assay | LRRK2 | LRRKtide (synthetic peptide) | ATP to ADP conversion | ~6 | [3] |

| Cellular LRRK2 Autophosphorylation Assay | LRRK2 | LRRK2 | pSer935-LRRK2 levels | Not explicitly stated, but inhibition is demonstrated | [6][7] |

| Cellular Rab10 Phosphorylation Assay | LRRK2 | Rab10 | pThr73-Rab10 levels | Correlates with pSer935-LRRK2 inhibition | [4][7] |

Signaling Pathway

The following diagram illustrates the simplified LRRK2 signaling pathway and the mechanism of inhibition by this compound. LRRK2, a multi-domain protein, acts as a kinase that phosphorylates various substrates, including itself (autophosphorylation) and Rab GTPases such as Rab10. This compound selectively binds to the kinase domain of LRRK2, inhibiting its catalytic activity and preventing the phosphorylation of its downstream targets.

Caption: LRRK2 Signaling Pathway and this compound Inhibition.

Experimental Protocols

In Vitro LRRK2 Kinase Activity Assay (Biochemical)

This protocol describes a biochemical assay to determine the IC50 of this compound against purified LRRK2 enzyme. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Experimental Workflow:

Caption: Workflow for the In Vitro LRRK2 Kinase Activity Assay.

Materials:

-

Recombinant LRRK2 enzyme (e.g., G2019S mutant)

-

LRRK2 Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)

-

ATP

-

LRRK2 substrate (e.g., LRRKtide)

-

This compound

-

DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well low-volume plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final concentration in the assay should typically range from 1 pM to 10 µM.

-

Reagent Preparation:

-

Dilute the LRRK2 enzyme to the desired concentration in Kinase Buffer.

-

Prepare the Substrate/ATP mix in Kinase Buffer. The final concentrations should be optimized for the specific enzyme batch (e.g., 10 µM ATP).

-

-

Assay Plate Setup:

-

Add 1 µL of the this compound serial dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the diluted LRRK2 enzyme to each well.

-

Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.

-

-

Kinase Reaction: Incubate the plate at room temperature for 120 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular LRRK2 and Rab10 Phosphorylation Assay (Western Blot)

This protocol describes a cell-based assay to assess the effect of this compound on LRRK2 autophosphorylation (at Ser935) and the phosphorylation of its substrate Rab10 (at Thr73) in a cellular context.

Experimental Workflow:

Caption: Workflow for the Cellular LRRK2 and Rab10 Phosphorylation Assay.

Materials:

-

Cell line expressing endogenous or overexpressed LRRK2 (e.g., A549, SH-SY5Y, or mouse embryonic fibroblasts)

-

Cell culture medium and supplements

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-pSer935-LRRK2

-

Mouse anti-total LRRK2

-

Rabbit anti-pThr73-Rab10

-

Mouse anti-total Rab10

-

Antibody for a loading control (e.g., anti-GAPDH)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 90 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein signal to the total protein signal and the loading control.

-

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound as a LRRK2 inhibitor. The biochemical kinase assay allows for the precise determination of potency (IC50), while the cellular phosphorylation assays confirm target engagement and mechanism of action in a more physiologically relevant context. These assays are fundamental for the preclinical evaluation of LRRK2 inhibitors and for advancing our understanding of LRRK2 biology in health and disease.

References